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molecular formula C12H16N2O2 B8550731 6-(Cyclohexylamino)pyridine-3-carboxylic acid

6-(Cyclohexylamino)pyridine-3-carboxylic acid

Cat. No. B8550731
M. Wt: 220.27 g/mol
InChI Key: VIAFGZSRLFMNCC-UHFFFAOYSA-N
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Patent
US06127390

Procedure details

2-Chloro-5-pyridinecarboxylicacid ethylester (g,,5.0 mMol) was treated with 10 mMol cyclohexylamine and the mixture heated for 6 hours at 100° in a sealed tube. Preparative HPLC of the crude product gave the title compound along with equal amounts of the N-cyclohexylamide of the starting ester.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9](Cl)=[N:10][CH:11]=1)=[O:5])C.[CH:13]1([NH2:19])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[CH:13]1([NH:19][C:9]2[CH:8]=[CH:7][C:6]([C:4]([OH:3])=[O:5])=[CH:11][N:10]=2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[CH:13]1([NH-:19])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC(=NC1)Cl
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for 6 hours at 100° in a sealed tube
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=NC=C(C=C1)C(=O)O
Name
Type
product
Smiles
C1(CCCCC1)[NH-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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